molecular formula C4H8O2 B1195950 2-(Vinyloxy)ethanol CAS No. 764-48-7

2-(Vinyloxy)ethanol

Cat. No.: B1195950
CAS No.: 764-48-7
M. Wt: 88.11 g/mol
InChI Key: VUIWJRYTWUGOOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Vinyloxy)ethanol can be synthesized through the reaction of ethylene oxide with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of ethylene glycol with acetylene. This process involves the use of a catalyst such as potassium hydroxide to facilitate the reaction. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(Vinyloxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Vinyloxy)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Vinyloxy)ethanol involves its vinyl and hydroxyl functional groups. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The hydroxyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 2-(Vinyloxy)ethanol is unique due to its combination of vinyl and hydroxyl functional groups, which provide it with a wide range of reactivity and applications. Its ability to undergo polymerization and participate in various chemical reactions makes it a valuable intermediate in both research and industrial applications .

Properties

IUPAC Name

2-ethenoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIWJRYTWUGOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33154-17-5, 77716-60-0
Record name Ethanol, 2-(ethenyloxy)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=33154-17-5
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Record name Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-hydroxy-
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DSSTOX Substance ID

DTXSID4075457
Record name Ethylene glycol monovinyl ether
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Molecular Weight

88.11 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name Ethylene glycol monovinyl ether
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Boiling Point

141.6 °C
Record name ETHYLENE GLYCOL MONOVINYL ETHER
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Solubility

Soluble in ethanol, ether, and benzene
Record name ETHYLENE GLYCOL MONOVINYL ETHER
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Density

0.9821 @ 20 °C
Record name ETHYLENE GLYCOL MONOVINYL ETHER
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CAS No.

764-48-7
Record name Hydroxyethyl vinyl ether
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Record name Ethylene glycol monovinyl ether
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Record name Ethylene glycol monovinyl ether
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Record name 2-(vinyloxy)ethanol
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Record name VINYLOXYETHANOL
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Record name ETHYLENE GLYCOL MONOVINYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(Vinyloxy)ethanol suitable for producing polymers from plant oils?

A1: this compound is particularly useful in creating plant oil-based polymers due to its unique structure. It can react with plant oil triglycerides through a transesterification process, introducing polymerizable vinyl ether groups while retaining the unsaturation within the fatty acid chains. [] This allows for the production of high molecular weight polymers via cationic polymerization, selectively targeting the vinyl ether functionalities without affecting the remaining double bonds. [] This remaining unsaturation is crucial for further modifications, like oxidation or derivatization, enabling the creation of crosslinked networks and tailored material properties. []

Q2: How does the incorporation of this compound influence the properties of the resulting polymers?

A2: this compound plays a crucial role in tailoring the properties of the resulting polymers. For instance, in poly (ε-caprolactone)-poly (ethylene glycol) (PCL-PEG) copolymers, the incorporation of this compound allows for control over cell adhesion properties. [] By adjusting the ratio of this compound during the copolymer synthesis, researchers can fine-tune the hydrophilicity and cell compatibility of the resulting material. []

Q3: What are the advantages of using a cationic polymerization method with this compound-based monomers?

A3: Cationic polymerization of this compound-based monomers offers several advantages:

  • Living Polymerization: This method enables precise control over molecular weight and narrow molecular weight distributions, leading to well-defined polymer architectures. [] This control is crucial for applications requiring specific material properties.
  • High Molecular Weight Polymers: This method facilitates the production of high molecular weight polymers, which are often desirable for their enhanced mechanical and thermal properties. []
  • Preservation of Unsaturation: The cationic polymerization selectively targets the vinyl ether groups, preserving the unsaturation within the fatty acid chains derived from the plant oil. [] This retained unsaturation is vital for subsequent modifications to create crosslinked networks, enhancing the material's strength and stability.

Q4: Can this compound be used to create polymers with fluorine-containing properties? What are the benefits of such polymers?

A4: Yes, this compound serves as a building block for synthesizing fluorine-containing vinyl ether monomers. [, ] These monomers can be polymerized to create hydrophobic films with low surface energy. [] This is achieved by reacting this compound with fluorinated alcohols and hexafluorobenzene. [] The resulting polymers exhibit fast UV-curing properties, making them suitable for applications like coatings, inks, and photoresists. [] The presence of fluorine contributes to low surface energy, thermal stability, and chemical resistance in the final polymer. []

Q5: How does the structure of this compound contribute to its reactivity and applications?

A5: The structure of this compound features both a vinyl ether group and a hydroxyl group. This unique structure contributes to its versatility:

  • Vinyl Ether Group: This group makes this compound highly reactive in cationic polymerization, enabling the formation of polymers with tailored properties. [, ]
  • Hydroxyl Group: This group allows for further chemical modifications. For example, it can be used to introduce other functional groups or participate in crosslinking reactions to enhance the final material's properties. []

Q6: What are the environmental considerations associated with using this compound in polymer production?

A6: While this compound offers numerous benefits for creating sustainable and high-performance materials, it's essential to consider its environmental impact. Research on its biodegradability, ecotoxicological effects, and potential for recycling or waste management is crucial to ensuring its sustainable and responsible use. [] Exploring alternative plant-based monomers and developing efficient recycling strategies can further contribute to mitigating any potential negative environmental impacts. []

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